DPTA NONOate

概要

説明

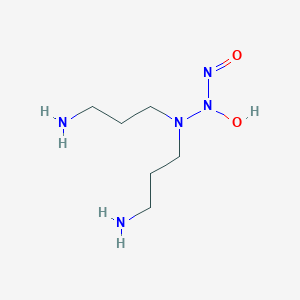

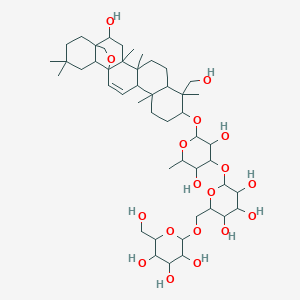

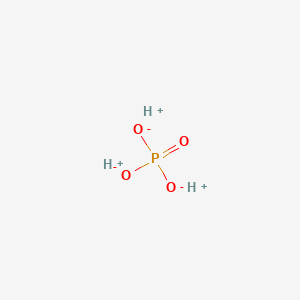

DPTA NONOate: (ジエチレントリアミン NONOate) は、一酸化窒素 (NO) ドナーとして機能するジアゼニウムジオレート系小分子のクラスに属します。その化学構造は、一酸化窒素基に結合した中心的なジエチレントリアミン (DPTA) 骨格を含んでいます。 この化合物は、NO をゆっくりと放出し、さまざまな用途で貴重な存在となっています .

2. 製法

合成経路: this compound は、以下の手順で合成できます。

DPTA の活性化: ジエチレントリアミンは、亜硝酸 (HNO₂) と反応してジアゼニウムジオレート部分を形成します。

NO ドナーの形成: 得られた DPTA ジアゼニウムジオレートは、活性 NO ドナーになります。

- 温度: 通常、室温 (約 22-25°C) で行われます。

- 溶媒: 水溶液が一般的に使用されます。

工業生産: 工業規模の生産方法は、合成経路を拡大しながら、所望の純度と収率を維持します。

3. 化学反応の分析

This compound は、いくつかの反応を起こします。

NO 放出: この化合物は、ジアゼニウムジオレート構造により、NO をゆっくりと放出します。

生物学的反応: 生物系では、this compound は、NO を放出して細胞プロセスを調節できます。

一般的な試薬と条件:

酸性条件: 酸性環境は、NO 放出を促進します。

生物学的媒体: this compound は、生物学的チオールやタンパク質と反応します。

主な生成物:

NO: 主な生成物は、血管拡張、免疫応答、神経伝達において重要な役割を果たす一酸化窒素です。

科学的研究の応用

DPTA NONOate は、さまざまな分野で応用されています。

化学: 化学研究で、制御された NO ドナーとして使用されます。

生物学: 細胞シグナル伝達経路への影響について調査されています。

医学: 血管拡張や創傷治癒などの潜在的な治療用途について調査されています。

産業: 材料科学やドラッグデリバリー研究で利用されています。

作用機序

DPTA NONOate は、NO 放出によってその効果を発揮します。NO はシグナル分子として作用し、さまざまな細胞プロセスに影響を与えます。グアニル酸シクラーゼを活性化し、シクリックグアノシンモノホスフェート (cGMP) レベルを上昇させ、血管拡張などの生理学的反応を仲介します。

準備方法

Synthetic Routes:: DPTA NONOate can be synthesized through the following steps:

DPTA Activation: Diethylenetriamine reacts with nitrous acid (HNO₂) to form the diazeniumdiolate moiety.

NO Donor Formation: The resulting DPTA diazeniumdiolate is the active NO donor.

- Temperature: Typically performed at room temperature (around 22-25°C).

- Solvent: Aqueous solutions are commonly used.

Industrial Production:: Industrial-scale production methods involve scaling up the synthetic route while maintaining the desired purity and yield.

化学反応の分析

DPTA NONOate undergoes several reactions:

NO Release: The compound slowly releases NO due to its diazeniumdiolate structure.

Biological Reactions: In biological systems, this compound can modulate cellular processes by releasing NO.

Common reagents and conditions:

Acidic Conditions: Acidic environments facilitate NO release.

Biological Media: this compound reacts with biological thiols and proteins.

Major products:

NO: The primary product is nitric oxide, which plays essential roles in vasodilation, immune response, and neurotransmission.

類似化合物との比較

DPTA NONOate は、NO のゆっくりとした持続的な放出が特徴です。類似化合物には、DETA NONOate (ジエチルアミン NONOate) やDEA NONOate (ジエタノールアミン NONOate) などの他のジアゼニウムジオレートが含まれます。

特性

IUPAC Name |

[bis(3-aminopropyl)amino]-hydroxyimino-oxidoazanium | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H17N5O2/c7-3-1-5-10(6-2-4-8)11(13)9-12/h12H,1-8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLNIKTWGBUNSSV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CN)CN(CCCN)[N+](=NO)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H17N5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: DPTA/NO is a nitric oxide (NO) donor. Upon entering aqueous solutions, it spontaneously decomposes to release NO. [] This released NO can then interact with various biological targets, including enzymes, signaling molecules, and transcription factors, leading to a range of downstream effects, such as vasodilation, inhibition of platelet aggregation, and modulation of immune responses. [, , , , , , , , , , , , ]

A: DPTA/NO exhibits a relatively slow release of NO with a half-life of approximately 3 hours at physiological temperature (37°C). [] This distinguishes it from faster-acting NO donors like diethylamine NONOate (DEA/NO), which has a half-life of 2 minutes at 37°C. [] This slower release profile contributes to a sustained NO delivery and may be advantageous for specific applications. []

A: The slower, sustained release of NO from DPTA/NO has shown to be more effective in inhibiting vascular smooth muscle cell proliferation compared to faster-releasing NO donors. [] This suggests that for certain applications, such as preventing restenosis after angioplasty, a continuous low-level delivery of NO might be more beneficial than a short burst of high NO concentration. []

A: The molecular formula for DPTA/NO is C6H17N5O2, and its molecular weight is 191.24 g/mol. []

A: Electrospray ionization mass spectrometry (ESI-MS) has been employed to analyze DPTA/NO and other NONOates. [] This technique allows for the identification of the compound and its degradation products upon collision-induced dissociation. []

A: DPTA/NO decomposes more rapidly at acidic pH. [] This property is important to consider when formulating DPTA/NO for specific applications, especially for delivery to acidic environments like the stomach.

A: DPTA/NO primarily acts as a reagent, specifically as an NO donor. It undergoes spontaneous decomposition in aqueous solutions to release NO, which then mediates various biological effects. []

A: While specific computational studies solely focused on DPTA/NO were not discussed in the provided papers, research on CYP2B6 degradation by NO involved molecular dynamics simulations. [] These simulations provided insights into how tyrosine nitration, a potential downstream effect of NO release from DPTA/NO, could impact CYP2B6 structure and function. [] This highlights the potential application of computational methods for understanding the broader biological consequences of DPTA/NO-mediated NO release.

A: The structure of the amine moiety in NONOates, including DPTA/NO, influences their NO release kinetics. [, ] Larger amine groups generally lead to slower NO release rates. [] For example, DPTA/NO with its dipropylenetriamine group releases NO slower than diethylamine NONOate (DEA/NO), which has a smaller diethylamine group. []

A: DPTA/NO is relatively stable as a solid. [] This stability makes it easier to handle and store compared to other NO donors that are less stable in their solid form.

A: One of the challenges in formulating DPTA/NO is its sensitivity to pH. [] Acidic conditions can accelerate its decomposition, potentially limiting its use in certain delivery routes or requiring specialized formulations to protect it from premature degradation.

A: DPTA/NO has been administered through various routes in animal models, including intravenous injection, nebulization, and intratracheal instillation. [, , , , , ] The choice of administration route likely depends on the specific research question and target tissue.

A: The effects of DPTA/NO have been extensively studied in various animal models. For instance, its ability to attenuate pulmonary hypertension induced by group B Streptococcus infection has been demonstrated in newborn piglets. [, ] Additionally, its protective effects against cerebral malaria have been investigated in a mouse model using Plasmodium berghei ANKA. [, ]

ANone: Based on the provided research papers, there is no evidence to suggest that DPTA/NO has progressed to clinical trials. Further research is necessary to determine its safety and efficacy in humans.

ANone: While the provided abstracts do not delve into detailed toxicity profiles for DPTA/NO, it's important to note that NO itself can have both beneficial and potentially harmful effects depending on its concentration and cellular context.

A: While targeted delivery strategies specifically for DPTA/NO were not discussed in the provided abstracts, one study investigated the incorporation of Gd-DPTA, a related gadolinium-based contrast agent, into small unilamellar vesicles (sULVs) functionalized with targeting antibodies for brain tumor imaging. [] This highlights the potential for adapting similar nanocarrier-based approaches for targeted DPTA/NO delivery.

ANone: The research papers did not specifically mention biomarkers associated with DPTA/NO treatment efficacy or adverse effects.

A: Researchers often employ techniques like chemiluminescence and electrochemical sensors to directly measure NO released from DPTA/NO in various experimental settings. These methods allow for real-time monitoring of NO concentrations and provide valuable insights into the compound's release kinetics. []

ANone: The provided abstracts did not include information regarding the environmental impact or degradation of DPTA/NO.

ANone: The provided abstracts do not contain information about specific studies on the dissolution and solubility of DPTA/NO.

ANone: The research papers did not provide details regarding the validation of analytical methods used in the studies.

ANone: The provided abstracts did not specifically address the immunogenicity of DPTA/NO.

A: Yes, research indicates that NO released from DPTA/NO can influence the expression and activity of cytochrome P450 enzymes, particularly CYP2B6. [, ] Studies have shown that NO can lead to the downregulation of CYP2B6 through ubiquitin-dependent proteasomal degradation. [, ]

ANone: The provided abstracts do not contain specific details about the biodegradability of DPTA/NO.

ANone: The provided research papers do not focus on comparing DPTA/NO with alternative NO donors or therapeutic strategies.

ANone: Specific information related to recycling and waste management of DPTA/NO was not found in the provided research papers.

ANone: The research papers highlight the importance of various experimental techniques and resources in DPTA/NO research, including cell culture models, animal models, analytical chemistry techniques (e.g., mass spectrometry), and molecular biology tools. Access to these resources is crucial for advancing our understanding of DPTA/NO.

ANone: The provided abstracts do not delve into the detailed historical context of DPTA/NO research.

A: The research on DPTA/NO showcases the interdisciplinary nature of this field, drawing on expertise from pharmacology, immunology, cell biology, and analytical chemistry. For instance, understanding the interaction of DPTA/NO with cytochrome P450 enzymes (a pharmacological aspect) requires insights from cell biology and biochemistry. [, ] Similarly, investigating its effects on cerebral malaria necessitates collaboration between parasitologists, immunologists, and neuroscientists. [, ] This highlights the importance of cross-disciplinary approaches in advancing DPTA/NO research.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[2-(Ethylsulfonyl)ethyl]-5-iodo-2-methyl-4-nitro-1h-imidazole](/img/structure/B115452.png)